1-Kestoheptaose
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Overview
Description
1-Kestoheptaose is a type of fructo-oligosaccharide, which is a carbohydrate composed of seven fructose units linked together. It is known for its prebiotic properties, meaning it promotes the growth of beneficial bacteria in the gut. This compound is often found in various plants and is used in the food industry as a functional ingredient due to its health benefits.
Mechanism of Action
Target of Action
1-Kestoheptaose, also known as Fructoheptasaccharide, primarily targets the gut microbiota . It is a prebiotic oligosaccharide, which means it serves as a food source for beneficial gut bacteria, promoting their growth and activity .
Mode of Action
The interaction of this compound with its targets involves modulation of the gut microbiota. By serving as a food source for beneficial bacteria, this compound helps to maintain a healthy balance of gut bacteria. This can lead to improved digestive health and enhanced immune function .
Biochemical Pathways
This compound affects the biochemical pathways associated with gut microbiota. The beneficial bacteria in the gut, when fed with this compound, can produce short-chain fatty acids (SCFAs) and other metabolites that have various effects on the host’s health . These effects include modulation of the immune system, improvement of the gut barrier function, and potential influence on energy metabolism .
Pharmacokinetics
The pharmacokinetics of this compound, like other prebiotic oligosaccharides, involves its transit through the upper gastrointestinal tract without being digested. It reaches the colon where it is fermented by the gut microbiota
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of gut microbiota and the resulting changes in the host’s health. By promoting the growth and activity of beneficial bacteria, this compound can improve digestive health, enhance immune function, and potentially help prevent chronic diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the composition of the individual’s diet, the existing balance of gut microbiota, and potentially other lifestyle factors. More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Kestoheptaose can be synthesized through enzymatic processes involving the use of fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructo-oligosaccharides of varying lengths, including fructoheptasaccharide .
Industrial Production Methods
Industrial production of fructoheptasaccharide typically involves the extraction of inulin from plants such as chicory roots. Inulin is then subjected to partial hydrolysis using specific enzymes to produce a mixture of fructo-oligosaccharides, including fructoheptasaccharide .
Chemical Reactions Analysis
Types of Reactions
1-Kestoheptaose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups back to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fructoheptasaccharide can produce keto-derivatives, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
1-Kestoheptaose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic processes.
Biology: It is studied for its prebiotic effects and its role in promoting gut health.
Medicine: Research has shown that fructoheptasaccharide can enhance the absorption of minerals like calcium and magnesium, making it beneficial for bone health.
Comparison with Similar Compounds
Similar Compounds
Fructo-oligosaccharide DP6: Composed of six fructose units.
Fructo-oligosaccharide DP8: Composed of eight fructose units.
Inulin: A longer-chain fructo-oligosaccharide.
Uniqueness
1-Kestoheptaose is unique due to its specific chain length, which provides a balance between solubility and prebiotic efficacy. It is more soluble than longer-chain fructo-oligosaccharides like inulin, making it easier to incorporate into various food products .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-14-21(51)28(58)29(59)36(71-14)78-42(35(65)27(57)20(7-49)77-42)13-70-41(34(64)26(56)19(6-48)76-41)12-69-40(33(63)25(55)18(5-47)75-40)11-68-39(32(62)24(54)17(4-46)74-39)10-67-38(31(61)23(53)16(3-45)73-38)9-66-37(8-50)30(60)22(52)15(2-44)72-37/h14-36,43-65H,1-13H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFLBDDUFAPAQ-LYUODHIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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